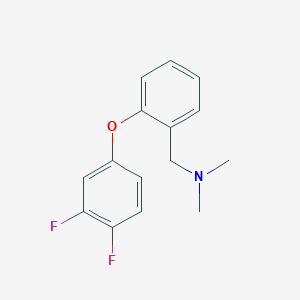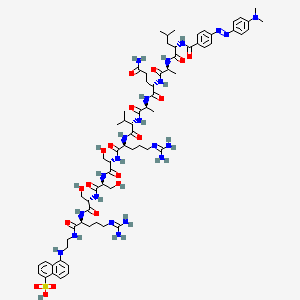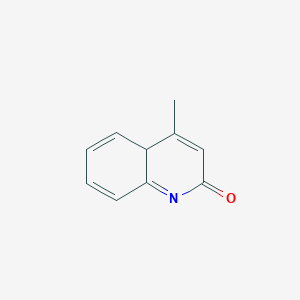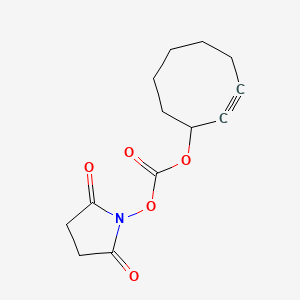
Sert-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sert-IN-3 is a compound known for its inhibitory effects on the serotonin transporter (SERT). The serotonin transporter is a protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the action of serotonin and recycling it in a sodium-dependent manner . This compound has shown significant potential in pharmacological assays, particularly in the inhibition of serotonin reuptake, making it a valuable compound in the study of neuropsychiatric disorders .
Preparation Methods
The synthesis of Sert-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a phenoxyphenyl-methanamine intermediate, followed by a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Sert-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Sert-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of serotonin reuptake and the role of the serotonin transporter in various physiological processes . In biology, this compound is employed to investigate the effects of serotonin on cellular signaling pathways and neurotransmission . In medicine, it has potential therapeutic applications in the treatment of neuropsychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder . Additionally, this compound is used in the pharmaceutical industry to develop new drugs targeting the serotonin transporter .
Mechanism of Action
Sert-IN-3 exerts its effects by binding to the serotonin transporter and inhibiting the reuptake of serotonin into presynaptic neurons . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling and potentially alleviating symptoms of neuropsychiatric disorders . The molecular targets of this compound include the central substrate-binding site of the serotonin transporter, where it stabilizes the transporter in an outward-open conformation . This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are widely used as antidepressants .
Comparison with Similar Compounds
Sert-IN-3 is unique in its high affinity and selectivity for the serotonin transporter compared to other similar compounds. Some of the similar compounds include fluoxetine, sertraline, and paroxetine, which are also serotonin reuptake inhibitors . this compound has shown a higher potency in inhibiting serotonin reuptake, with an IC50 value of 34.4 nM . This makes it a valuable compound for research and potential therapeutic applications. The structural differences between this compound and other serotonin reuptake inhibitors contribute to its unique binding properties and pharmacological profile .
Properties
Molecular Formula |
C15H15F2NO |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
1-[2-(3,4-difluorophenoxy)phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H15F2NO/c1-18(2)10-11-5-3-4-6-15(11)19-12-7-8-13(16)14(17)9-12/h3-9H,10H2,1-2H3 |
InChI Key |
AWYCWRNBPPRCNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1OC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)



![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)





